

Application Notes and Experimental Protocols for Bis(perfluoroisopropyl)ketone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bis(perfluoroisopropyl)ketone

Cat. No.: B1294482

[Get Quote](#)

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, core reactivity, and experimental application of **Bis(perfluoroisopropyl)ketone**. The protocols and insights are designed to ensure experimental success while maintaining the highest standards of laboratory safety.

Introduction: A Highly Electrophilic Ketone

Bis(perfluoroisopropyl)ketone (IUPAC Name: 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one) is a unique, highly fluorinated organic compound.^{[1][2]} Its structure is characterized by a central carbonyl group flanked by two perfluoroisopropyl substituents. These perfluoroalkyl groups are exceptionally strong electron-withdrawing groups, which imparts a significant partial positive charge on the carbonyl carbon. This pronounced electrophilicity makes **Bis(perfluoroisopropyl)ketone** a potent reactant for various nucleophilic addition and substitution reactions, serving as a valuable building block in the synthesis of complex fluorinated molecules.

Section 1: Compound Properties and Safe Handling

Accurate knowledge of the compound's properties and strict adherence to safety protocols are paramount for successful and safe experimentation.

Physicochemical Data

The key properties of **Bis(perfluoroisopropyl)ketone** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	813-44-5	[1] [2] [3]
Molecular Formula	C ₇ F ₁₄ O	[1] [2] [3] [4]
Molecular Weight	366.05 g/mol	[1] [2] [4]
Appearance	Clear, colorless liquid	[2] [3]
Boiling Point	72-73 °C	[4] [5]
Density	~1.661 g/cm ³	[4] [5]
IUPAC Name	1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one	[1] [3]

Safety, Handling, and Storage Protocols

Bis(perfluoroisopropyl)ketone is classified as a hazardous substance and requires careful handling.

Hazard Identification:

- Harmful if swallowed (H302) and if inhaled (H332).[\[1\]](#)[\[2\]](#)
- Causes skin irritation (H315) and serious eye irritation (H319).[\[1\]](#)[\[2\]](#)
- May cause respiratory irritation (H335).[\[1\]](#)[\[2\]](#)

Personal Protective Equipment (PPE):

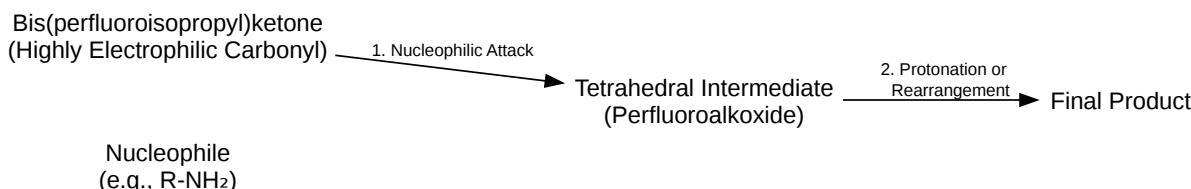
- Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[\[2\]](#)
[\[6\]](#)

- Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] Eyewash stations should be readily accessible.[7]
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]
- Respiratory Protection: For situations with potential for significant inhalation exposure, such as a large spill, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[1]

Handling and Storage:

- Avoid contact with skin and eyes.[2]
- Store containers tightly closed in a dry, cool, and well-ventilated area.[2][7]
- Keep away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1][2][5]
- Use non-sparking tools and ground all equipment when handling to prevent electrostatic charge build-up.[2][6]

Incompatible Materials:


- Acids and Bases: Reacts, liberating heat and potentially flammable gases (e.g., H₂).[1][2][5]
- Reducing Agents: Reacts with hydrides, alkali metals, and nitrides to produce flammable H₂ gas and heat.[1][2][5]
- Other Incompatibilities: Incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides. It can react violently with strong oxidizing agents.[1][2][5]

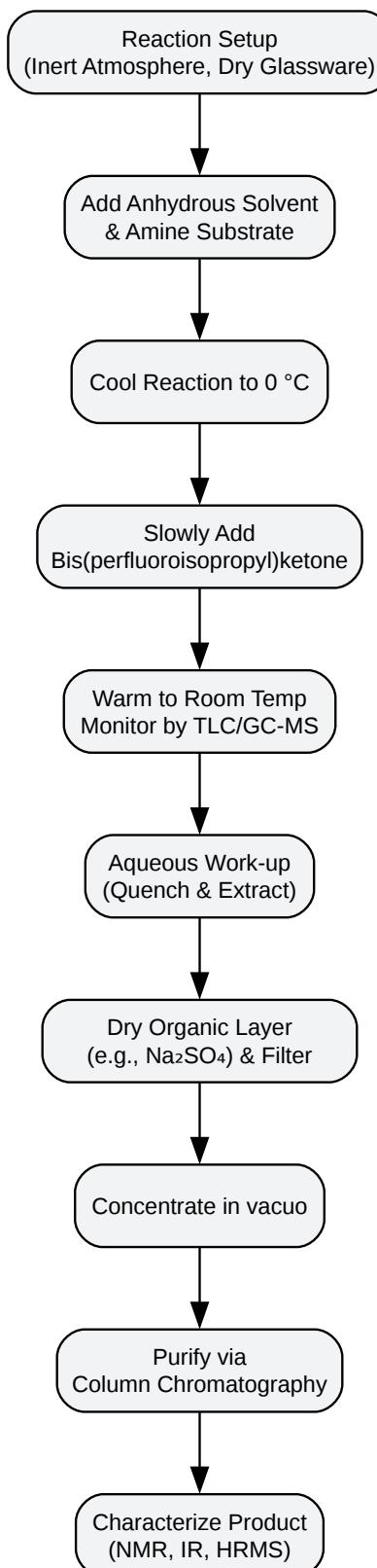
Section 2: Core Reactivity and Mechanistic Rationale

The utility of **Bis(perfluoroisopropyl)ketone** stems directly from its electronic structure. The fourteen fluorine atoms create a powerful inductive effect, pulling electron density away from

the carbonyl center. This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a transient, tetrahedral perfluoroalkoxide intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

[Click to download full resolution via product page](#)


Caption: General mechanism of nucleophilic addition.

Section 3: Experimental Protocol - Synthesis of Perfluoroamides via Reaction with Amines

This protocol details a representative application of **Bis(perfluoroisopropyl)ketone**: its reaction with primary or secondary amines. In this reaction, the ketone serves as an acylating agent, leading to the formation of an amide and a heptafluoropropane byproduct. This transformation leverages the principle that one of the perfluoroisopropyl groups can act as a leaving group after the initial nucleophilic attack.[8]

Workflow Overview

The following diagram outlines the complete experimental workflow, from initial setup to final product analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for amine acylation.

Detailed Step-by-Step Protocol

Materials:

- **Bis(perfluoroisopropyl)ketone**
- Primary or secondary amine of interest
- Anhydrous aprotic solvent (e.g., Diethyl ether, THF, or Acetonitrile)
- Deionized Water
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for chromatography
- Appropriate eluents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

- Round-bottom flask with stir bar
- Septa and needles
- Schlenk line or nitrogen/argon manifold
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for chromatography
- Analytical instruments (TLC plates, GC-MS, NMR, IR)

Procedure:

- Reaction Setup:
 - Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
 - Assemble a round-bottom flask with a magnetic stir bar and a rubber septum.
 - Place the flask under a positive pressure of inert gas.
- Reagent Preparation:
 - In the reaction flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., diethyl ether) to a concentration of approximately 0.1-0.5 M.
- Reaction Initiation:
 - Cool the stirred amine solution to 0 °C using an ice-water bath.
 - Slowly add **Bis(perfluoroisopropyl)ketone** (1.1 eq.) to the cooled solution dropwise via syringe over 5-10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and minimize potential side reactions.
- Reaction Progression and Monitoring:
 - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
 - Stir for 2-12 hours. The reaction progress should be monitored periodically. A small aliquot can be taken, quenched with water, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting amine.
- Aqueous Work-up:
 - Once the reaction is complete, cool the flask in an ice bath again.

- Slowly quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution (to remove any acidic byproducts) and then with brine.
- Separate the organic layer. Extract the aqueous layer one more time with the organic solvent to ensure full recovery of the product.

• Drying and Concentration:

- Combine the organic layers and dry over anhydrous Na_2SO_4 or MgSO_4 .
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

• Purification (Self-Validation Step 1):

- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent will depend on the specific product.

• Characterization (Self-Validation Step 2):

- Characterize the purified product using standard analytical techniques to confirm its identity and purity:
 - ^1H and ^{13}C NMR: To confirm the structure of the non-fluorinated part of the molecule.
 - ^{19}F NMR: To confirm the presence and structure of the remaining perfluoroalkyl group.
 - FT-IR Spectroscopy: To identify the characteristic amide carbonyl stretch (typically $\sim 1650\text{-}1680\text{ cm}^{-1}$).
 - High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula.

Section 4: Troubleshooting and Key Considerations

- Low Yield: If the reaction yield is low, ensure all reagents and solvents were rigorously dried. Water can react with the ketone and/or lead to unwanted side reactions.
- Side Products: The formation of unexpected byproducts has been noted in reactions with certain amines.^[8] If complex mixtures are observed, consider running the reaction at a lower temperature or using a non-polar solvent to temper reactivity.
- No Reaction: Ensure the amine used is sufficiently nucleophilic. Highly hindered amines or anilines with strong electron-withdrawing groups may react very slowly or not at all under these conditions. Addition of a non-nucleophilic base (e.g., triethylamine) may be required in some cases to facilitate the reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Bis(heptafluoroisopropyl)ketone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Experimental Protocols for Bis(perfluoroisopropyl)ketone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294482#experimental-protocol-for-using-bis-perfluoroisopropyl-ketone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com